Acid red 57
Overview
Description
Acid Red 57, also known as 2-Naphthalenesulfonic acid, 6-amino-5-[(2-ethylphenyl)amino]-4-hydroxy-3-[(2-methylphenyl)azo]-, monosodium salt, is an organic synthetic dye. It is primarily used in the textile industry for dyeing wool, silk, and nylon. This compound is known for its bright red color and excellent solubility in water and ethanol .
Mechanism of Action
Target of Action
Acid Red 57, also known as C.I. This compound, is an acid red dye
Mode of Action
It’s known that dyes typically work by forming ionic or covalent bonds with the material they are intended to color, resulting in a stable, colored product . In the case of this compound, it can be adsorbed and removed by bentone clay .
Biochemical Pathways
For example, some dyes have been found to interact with enzymes, potentially affecting their function .
Pharmacokinetics
It’s known that the dye can be adsorbed and removed by bentone clay , suggesting that it may interact with certain materials in the environment or in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound’s degradation under UV irradiation can vary depending on the temperature . Specifically, the efficiency of photocatalytic degradation of this compound using synthesized ZnO was found to be 90.03%, 77.67%, and 72.71% at calcination temperatures of 400, 500, and 600°C, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 57 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid (4B acid) using sodium nitrite and hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the azo dye .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the dye in powder form .
Chemical Reactions Analysis
Types of Reactions: Acid Red 57 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly used.
Major Products:
Oxidation: Oxidized products include sulfonated naphthols.
Reduction: Reduced products include aromatic amines.
Substitution: Substituted products vary depending on the reagent used.
Scientific Research Applications
Acid Red 57 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Comparison with Similar Compounds
Acid Red 1: Known for its use in dyeing wool and silk.
Acid Red 88: Used in the textile industry for dyeing nylon and silk.
Acid Red 18: Employed in the production of colored inks and paints.
Comparison: Acid Red 57 is unique due to its excellent solubility in water and ethanol, making it highly versatile for various applications. Compared to Acid Red 1 and Acid Red 88, this compound offers better lightfastness and washfastness, making it more suitable for textile applications .
Properties
IUPAC Name |
6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLMBIYRSBCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924102 | |
Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12217-34-4 | |
Record name | Acid Red 57 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12217-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 17053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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